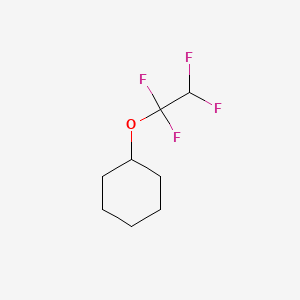

(1,1,2,2-Tetrafluoroethoxy)cyclohexane

Beschreibung

BenchChem offers high-quality (1,1,2,2-Tetrafluoroethoxy)cyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,1,2,2-Tetrafluoroethoxy)cyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2-tetrafluoroethoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F4O/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMSBDIJYXIGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196569 | |

| Record name | (1,1,2,2-Tetrafluoroethoxy)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-63-3 | |

| Record name | Ether, cyclohexyl 1,1,2,2-tetrafluoroethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1,2,2-Tetrafluoroethoxy)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(1,1,2,2-Tetrafluoroethoxy)cyclohexane CAS 456-63-3 physical and chemical properties

Engineering Fluorinated Interfaces: A Comprehensive Technical Guide to (1,1,2,2-Tetrafluoroethoxy)cyclohexane (CAS 456-63-3)

Executive Summary

In modern drug development and advanced materials science, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties. (1,1,2,2-Tetrafluoroethoxy)cyclohexane (CAS 456-63-3) —also known as cyclohexyl 1,1,2,2-tetrafluoroethyl ether—serves as a critical building block and specialty solvent. By replacing a standard alkyl ether with a tetrafluoroethyl ether motif, researchers can drastically enhance metabolic stability, lower surface tension, and fine-tune lipophilicity. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the chemical causality, mechanistic synthesis, and self-validating protocols required to master this compound in the laboratory.

Chemical Identity & Thermophysical Data

Understanding the baseline thermophysical properties of (1,1,2,2-Tetrafluoroethoxy)cyclohexane is essential for downstream applications, particularly regarding solvent recovery, phase partitioning, and reaction scaling. The presence of the −OCF2CF2H group significantly increases the density and lowers the refractive index compared to its non-fluorinated analog, methoxycyclohexane.

Table 1: Physical and Chemical Properties of CAS 456-63-3 [1]

| Property | Value |

| Chemical Name | (1,1,2,2-Tetrafluoroethoxy)cyclohexane |

| CAS Registry Number | 456-63-3 |

| Molecular Formula | C 8 H 12 F 4 O |

| Molecular Weight | 200.17 g/mol |

| Boiling Point | 142 °C |

| Density | 1.16 g/cm³ |

| Refractive Index | 1.3725 |

| Flash Point | 41 °C |

Mechanistic Synthesis & Chemical Causality

The synthesis of tetrafluoroethyl ethers is predominantly achieved via the base-catalyzed hydroalkoxylation of tetrafluoroethylene (TFE)[2].

The Causality of the Catalyst: The hydroxyl group of cyclohexanol is not sufficiently nucleophilic to attack the electron-rich double bond of TFE directly. By introducing a strong base (such as KOH or NaH), the alcohol is deprotonated to form a highly nucleophilic cyclohexoxide anion. Despite the steric shielding of the four fluorine atoms on TFE, their intense electron-withdrawing nature polarizes the π -bond, rendering it susceptible to nucleophilic attack[3].

Upon attack, a transient fluorinated carbanion is generated. This intermediate is highly stabilized by the inductive effect of the adjacent α -fluorine atoms. The reaction is driven to completion when this carbanion rapidly abstracts a proton from the solvent or a neighboring alcohol molecule, yielding the terminal −CF2H moiety[3].

Figure 1: Base-catalyzed hydroalkoxylation of TFE to yield the target fluorinated ether.

Self-Validating Experimental Protocol: Bench-Scale Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system . The analytical steps at the end of the workflow guarantee that the specific −OCF2CF2H connectivity is achieved without relying on external, destructive assays.

Step-by-Step Methodology:

-

Reactor Setup: Because TFE is a highly reactive and potentially explosive gas, this reaction must be conducted in a sealed pressure vessel (autoclave) or a continuous-flow microreactor to ensure precise stoichiometric control and safety[3].

-

Reagent Preparation: Dissolve cyclohexanol (1.0 equiv) in a co-solvent system of Toluene and DMSO (4:1 v/v). Causality: Toluene provides excellent solubility for the organic substrate, while the highly polar DMSO accelerates the reaction by solvating the potassium cation, leaving a "naked," highly reactive alkoxide anion[3].

-

Catalyst Activation: Add pulverized KOH (0.15 equiv). Stir at room temperature for 30 minutes to generate the cyclohexoxide nucleophile in situ.

-

TFE Introduction: Purge the pressure vessel with nitrogen, then introduce TFE gas to a pressure of 2.0–5.0 atm. Causality: Elevated pressure increases the dissolved concentration of TFE in the liquid phase, driving the bimolecular nucleophilic addition forward.

-

Reaction Execution: Heat the sealed mixture to 45 °C and stir vigorously for 12–18 hours. Monitor the pressure drop as a real-time indicator of TFE consumption.

-

Quenching and Workup: Safely vent residual TFE through a scrubber system. Quench the reaction with deionized water to protonate any remaining carbanion and neutralize the base. Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO 4 , and concentrate under reduced pressure.

-

System Validation (NMR Analysis): To conclusively validate the synthesis, perform 1 H and 19 F NMR spectroscopy[4].

-

1 H NMR (CDCl 3 ): The protocol is validated by the appearance of a diagnostic triplet of triplets (tt) at δ ~5.8 ppm. The massive geminal coupling ( 2JHF≈54 Hz) and smaller vicinal coupling ( 3JHF≈3 Hz) uniquely and unambiguously identify the terminal −CF2H proton[4].

-

19 F NMR (CDCl 3 ): Validation is confirmed by two distinct fluorine environments: a doublet of triplets (dt) at δ ~ -135 ppm (corresponding to −CF2H ) and a triplet of doublets (td) at δ ~ -95 ppm (corresponding to −OCF2− )[4].

-

Strategic Applications in Drug Design & Materials

In pharmaceutical development, the tetrafluoroethyl ether group acts as a premier bioisostere. Standard alkyl ethers (like methoxy or ethoxy groups) are highly susceptible to Cytochrome P450 (CYP450) mediated oxidative dealkylation. The enzyme's iron-oxo species abstracts a hydrogen atom adjacent to the ether oxygen, forming an unstable hemiacetal that rapidly degrades[2].

By substituting the alkyl group with a −CF2CF2H motif, researchers introduce profound steric and electronic shielding . The highly polarized, strong C-F bonds draw electron density away from the oxygen, while the terminal C-H bond is strengthened against hydrogen atom transfer (HAT). This results in a molecule with vastly superior metabolic stability and an extended pharmacokinetic half-life.

Figure 2: Comparative metabolic stability of standard ethers vs. tetrafluoroethyl ethers.

Sources

Discovery and Applications of (1,1,2,2-Tetrafluoroethoxy)cyclohexane: An Emerging Semi-Fluorinated Ether

Executive Summary

The intersection of advanced materials science and medicinal chemistry has driven the demand for molecules that seamlessly bridge the gap between lipophilicity and extreme chemical stability. (1,1,2,2-Tetrafluoroethoxy)cyclohexane (CAS: 456-63-3) has recently emerged as a highly versatile semi-fluorinated ether (SFE). By combining a lipophilic cyclohexane ring with a strongly electron-withdrawing tetrafluoroethoxy group, this compound exhibits unique physicochemical properties. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic behavior, synthetic pathways, and advanced applications of this molecule, providing actionable, field-proven insights for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of (1,1,2,2-Tetrafluoroethoxy)cyclohexane is critical for predicting its behavior in complex systems, whether as a battery electrolyte diluent or a pharmaceutical intermediate. The presence of the −OCF2CF2H group drastically lowers the molecule's surface energy and basicity compared to its non-fluorinated analogs[1].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | (1,1,2,2-Tetrafluoroethoxy)cyclohexane |

| CAS Registry Number | 456-63-3 |

| Molecular Formula | C8H12F4O |

| Molecular Weight | 200.17 g/mol |

| Boiling Point | 142 ºC |

| Flash Point | 41 ºC |

| Structural Class | Semi-Fluorinated Ether (SFE) |

Experimental Methodology: Synthesis & Validation Protocol

The synthesis of semi-fluorinated ethers requires precise control over reaction conditions, primarily due to the use of gaseous tetrafluoroethylene (TFE). The following protocol is designed as a self-validating system , ensuring that researchers can verify intermediate success before proceeding to downstream applications[2].

Causality in Experimental Design

Potassium hydroxide (KOH) is utilized as a catalytic base to deprotonate cyclohexanol, generating a highly nucleophilic alkoxide in situ. This is a critical prerequisite because neutral alcohols lack the necessary nucleophilicity to attack the electron-deficient double bond of TFE. The nucleophilic attack yields a transient fluorocarbanion, which rapidly abstracts a proton to finalize the −OCF2CF2H moiety[2].

Step-by-Step Synthesis Protocol

-

Reagent Preparation: Dissolve 1.0 equivalent of anhydrous cyclohexanol in a polar aprotic solvent (e.g., anhydrous 1,4-dioxane) under an inert argon atmosphere.

-

Catalyst Initiation: Add 0.1 equivalents of finely powdered Potassium Hydroxide (KOH). Stir at 60 °C for 30 minutes to ensure partial alkoxide formation.

-

Pressurization (Safety Critical): Transfer the mixture to a high-pressure Hastelloy autoclave. Seal and purge the vessel with argon three times.

-

Etherification: Introduce Tetrafluoroethylene (TFE) gas at a controlled pressure of 2–3 atm. Maintain violent mechanical stirring at 60 °C for 4 hours. Causality: Violent stirring is mandatory to overcome the mass transfer limitations between the gaseous TFE and the liquid alkoxide phase.

-

Quenching & Extraction: Cool the reactor to room temperature and safely vent excess TFE through a scrubber. Quench the reaction with distilled water and extract the aqueous layer with diethyl ether (3 × 50 mL).

-

Self-Validation Checkpoint: Before distillation, analyze a crude aliquot via 19 F NMR. Validation: The reaction is successful if you observe a characteristic doublet of triplets at approximately -88 ppm and -137 ppm, confirming the formation of the −OCF2CF2H group.

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via fractional distillation to isolate the product at 142 °C[1].

Fig 1. Self-validating synthesis workflow for (1,1,2,2-Tetrafluoroethoxy)cyclohexane.

Advanced Applications

Localized High-Concentration Electrolytes (LHCEs) for Li-Batteries

In the pursuit of high-energy-density lithium-metal batteries, conventional ether electrolytes (like DME) fail due to poor anodic stability (oxidizing around 4 V vs Li/Li+ )[3].

(1,1,2,2-Tetrafluoroethoxy)cyclohexane acts as a revolutionary "non-solvating" diluent. The strong electron-withdrawing perfluoroalkyl group pulls electron density away from the ether oxygen, drastically reducing its basicity[3]. When mixed with a highly solvating solvent and a lithium salt, the Li+ ions remain tightly coordinated with the solvating solvent, but the macroscopic solution is diluted by the fluorinated ether. This preserves the Li+ -solvent coordination clusters while lowering the overall viscosity, preventing parasitic reduction and promoting a stable, fluorine-rich Solid Electrolyte Interphase (SEI).

Fig 2. Solvation mechanism of Li+ in LHCEs utilizing semi-fluorinated ether diluents.

Medicinal Chemistry & Metabolic Shielding

In drug design, lipophilic ethers are frequently incorporated to enhance blood-brain barrier penetration or target affinity. However, standard alkyl ethers are highly susceptible to Cytochrome P450 (CYP450) mediated oxidative dealkylation, leading to rapid metabolic clearance.

Substituting a standard alkoxy group with a tetrafluoroethoxy group (as seen in the design of CETP inhibitors and screening compounds) introduces profound steric and electronic shielding[4]. The highly electronegative fluorine atoms strengthen the adjacent C-H and C-O bonds against oxidative cleavage. This effectively acts as a metabolic block, prolonging the drug's half-life while simultaneously increasing the compound's overall lipophilicity[4].

Fig 3. Comparative metabolic pathway showing oxidative shielding by the tetrafluoroethoxy group.

Conclusion

(1,1,2,2-Tetrafluoroethoxy)cyclohexane is far more than a niche specialty chemical. By intelligently leveraging the "fluorine effect," researchers can manipulate solvation dynamics in next-generation batteries and engineer metabolic resistance into novel therapeutics. Mastery of its synthesis and an understanding of its underlying electron-withdrawing mechanics are essential for any scientist looking to push the boundaries of materials and medicinal chemistry.

Sources

High-resolution mass spectrometry fragmentation pathways for (1,1,2,2-Tetrafluoroethoxy)cyclohexane

An In-Depth Technical Guide to the High-Resolution Mass Spectrometry Fragmentation Pathways of (1,1,2,2-Tetrafluoroethoxy)cyclohexane

Abstract

Introduction: The Analytical Challenge of Fluorinated Ethers

(1,1,2,2-Tetrafluoroethoxy)cyclohexane is a hydrofluoroether (HFE), a class of organofluorine compounds characterized by an ether linkage and partial fluorination.[1] HFEs are utilized in various industrial applications, including as heat transfer fluids and solvents, often replacing compounds with higher environmental impact.[2][3] From an analytical perspective, their structural elucidation presents a unique challenge. The high electronegativity of fluorine atoms introduces strong inductive effects, significantly altering bond energies and directing fragmentation pathways in ways that diverge from their non-fluorinated counterparts.[1]

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for this task, providing highly accurate mass measurements that enable the confident determination of elemental compositions for both parent and fragment ions.[4][5] This guide will leverage the power of HRMS principles to construct a predictive fragmentation map for (1,1,2,2-Tetrafluoroethoxy)cyclohexane, providing a critical resource for its unambiguous identification in complex matrices.

Molecular Ion Characteristics

The first step in any mass spectrometry analysis is the accurate determination of the molecular ion's mass-to-charge ratio (m/z). This serves as the parent from which all fragment ions are derived.

Table 1: Molecular Formula and Exact Mass of (1,1,2,2-Tetrafluoroethoxy)cyclohexane

| Attribute | Value |

| Molecular Formula | C₈H₁₂F₄O |

| Monoisotopic Mass | 200.0824 u |

| Key Isotopes | ¹²C, ¹H, ¹⁹F, ¹⁶O |

Under HRMS, the molecular ion peak would be observed at m/z 200.0824 (assuming a charge of z=1). The high mass accuracy of modern instruments, such as Orbitrap or TOF analyzers, allows for the differentiation of this formula from other potential isobaric compounds.[5]

Predicted Fragmentation under Electron Ionization (EI-HRMS)

Electron Ionization (EI) is a high-energy technique that bombards the analyte with 70 eV electrons, typically inducing extensive and reproducible fragmentation.[6] The process begins with the ejection of an electron from the molecule, forming a radical cation (M⁺•), which is energetically unstable and rapidly fragments.[7] For (1,1,2,2-Tetrafluoroethoxy)cyclohexane, the initial ionization is most likely to occur at the ether oxygen, which has the highest energy non-bonding electrons (n-electrons).[8]

Primary Fragmentation Pathways

The primary fragmentation events from the molecular ion [C₈H₁₂F₄O]⁺• are dictated by the formation of the most stable products (cations and radicals).[9]

-

Alpha (α)-Cleavage: This is a dominant fragmentation pathway for ethers.[8][10] It involves the cleavage of a bond adjacent to the ether oxygen, driven by the resonance stabilization of the resulting oxonium ion.

-

Pathway A (Loss of Cyclohexyl Radical): Cleavage of the Cyclohexane-Oxygen bond results in the loss of a cyclohexyl radical (•C₆H₁₁). This pathway is highly favorable as it forms a resonance-stabilized oxonium ion.

-

Pathway B (C-C Cleavage in Fluoroethoxy Group): Cleavage of the C-C bond within the fluoroethoxy moiety leads to the loss of a •CHF₂ radical, forming a stable cation.

-

-

Cyclohexane Ring Fragmentation: The cyclohexane ring itself can undergo characteristic fragmentation. A common pathway is the loss of a neutral ethene molecule (C₂H₄) via a retro-Diels-Alder-type reaction, a process well-documented for cyclohexane derivatives.[10][11] This would likely occur after initial ionization, leading to a radical cation fragment.

-

Cleavage with Hydrogen Rearrangement: Rearrangement reactions, such as the McLafferty rearrangement, are possible if a gamma-hydrogen can be transferred to the radical site on the oxygen. This would lead to the elimination of a neutral molecule, specifically 1,1,2,2-tetrafluoroethene, and the formation of a cyclohexanol radical cation.

Caption: Predicted EI fragmentation pathways for (1,1,2,2-Tetrafluoroethoxy)cyclohexane.

Table 2: Summary of Predicted Key Fragment Ions under EI-HRMS

| m/z (calculated) | Elemental Composition | Proposed Identity/Origin |

| 200.0824 | C₈H₁₂F₄O | Molecular Ion [M]⁺• |

| 172.0511 | C₆H₈F₄O | [M - C₂H₄]⁺• (Loss of ethene from cyclohexane ring) |

| 117.0014 | C₂H₁F₄O | [M - C₆H₁₁]⁺ (α-cleavage, loss of cyclohexyl radical) |

| 100.0888 | C₆H₁₂O | [M - C₂F₄]⁺• (McLafferty rearrangement) |

| 83.0861 | C₆H₁₁ | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 56.0626 | C₄H₈ | [C₄H₈]⁺• (Characteristic cyclohexane fragment)[11] |

Predicted Fragmentation under ESI-HRMS/MS

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal initial fragmentation.[4][12] Structural information is then obtained via tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through Collision-Induced Dissociation (CID).

Protonation and CID Pathways

The ether oxygen is the most basic site and the logical point of protonation, forming the precursor ion [C₈H₁₃F₄O]⁺ at m/z 201.0902. Fragmentation of this even-electron ion during CID typically proceeds through the loss of stable, neutral molecules.[9]

-

Loss of Cyclohexene: The most probable fragmentation pathway for the protonated ether is the cleavage of the C-O bond, leading to the elimination of a neutral cyclohexene molecule (C₆H₁₀). This results in the formation of a protonated 1,1,2,2-tetrafluoroethanol ion.

-

Loss of 1,1,2,2-Tetrafluoroethanol: A competing pathway involves the loss of the neutral fluoroalcohol (C₂H₂F₄O), leaving a stable cyclohexyl cation.

Caption: Predicted ESI-CID fragmentation of protonated (1,1,2,2-Tetrafluoroethoxy)cyclohexane.

Table 3: Summary of Predicted Key Fragment Ions under ESI-HRMS/MS

| Precursor m/z | Product m/z | Neutral Loss | Elemental Composition (Product) | Proposed Identity/Origin |

| 201.0902 | 119.0092 | C₆H₁₀ (82.0783 u) | C₂H₃F₄O | Protonated 1,1,2,2-tetrafluoroethanol |

| 201.0902 | 83.0861 | C₂H₂F₄O (118.0041 u) | C₆H₁₁ | Cyclohexyl cation |

Experimental Protocol for Verification

To validate these predicted pathways, a systematic experimental approach is required. The following protocol outlines the key steps for analysis on a hybrid quadrupole-Orbitrap or Q-TOF mass spectrometer.

5.1 Sample Preparation

-

Prepare a 1 mg/mL stock solution of (1,1,2,2-Tetrafluoroethoxy)cyclohexane in methanol.

-

For EI analysis (via GC-MS), dilute the stock solution to 1-10 µg/mL in hexane.

-

For ESI analysis (via LC-MS or direct infusion), dilute the stock solution to 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid to promote protonation.

5.2 Instrumentation and Parameters The following table provides typical starting parameters. These must be optimized for the specific instrument in use.

Table 4: Example HRMS Instrument Parameters

| Parameter | GC-EI-HRMS | Infusion-ESI-HRMS/MS |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive |

| Ionization Energy | 70 eV | - |

| Source Temp. | 230 °C | 120 °C |

| Capillary Voltage | - | 3.5 kV |

| Mass Analyzer | Orbitrap or TOF | Orbitrap or TOF |

| Resolution Setting | > 60,000 FWHM | > 60,000 FWHM |

| Scan Range (m/z) | 40 - 250 | 50 - 250 |

| MS/MS Activation | N/A | Collision-Induced Dissociation (CID) |

| Collision Energy | N/A | Stepped (e.g., 10, 20, 40 eV) |

| Calibration | Perform external and internal calibration to ensure mass accuracy < 3 ppm. | Perform external and internal calibration to ensure mass accuracy < 3 ppm. |

5.3 Data Analysis Workflow

-

Acquire full-scan HRMS data to identify the accurate mass of the molecular ion ([M]⁺• for EI, [M+H]⁺ for ESI).

-

Use the instrument's software to calculate the elemental composition and confirm it matches C₈H₁₂F₄O.

-

Acquire MS/MS data on the precursor ion (m/z 201.0902 for ESI).

-

Identify all major fragment ions in both EI and ESI-MS/MS spectra.

-

Determine the elemental composition of each fragment ion and calculate the neutral losses.

-

Compare the experimental fragmentation data against the predicted pathways outlined in this guide.

Conclusion

This guide presents a comprehensive, theory-based framework for understanding the high-resolution mass spectrometric fragmentation of (1,1,2,2-Tetrafluoroethoxy)cyclohexane. Under high-energy Electron Ionization, fragmentation is predicted to be extensive, driven by alpha-cleavage to form a key oxonium ion at m/z 117.0014 and characteristic cleavages of the cyclohexane ring. Conversely, softer ESI followed by CID is expected to yield a simpler spectrum dominated by the loss of neutral molecules, primarily cyclohexene (to produce m/z 119.0092) or 1,1,2,2-tetrafluoroethanol (to produce m/z 83.0861). By leveraging the high mass accuracy of modern HRMS platforms, these predicted pathways provide a robust and self-validating system for the confident identification and structural characterization of this and related fluorinated ether compounds.

References

-

McCusker, M. L., et al. (2015). "Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS)". Environmental Science & Technology, 49(20), 12263–12272. [Link]

-

Robles, L. C. C., et al. (2015). "High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation". Journal of The American Society for Mass Spectrometry, 27(2), 343–352. [Link]

-

Harvey, S. R., et al. (2023). "Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry". Analytical Chemistry, 95(48), 17741–17748. [Link]

-

Arsenault, G., et al. (2007). "Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation". Rapid Communications in Mass Spectrometry, 21(23), 3803-14. [Link]

-

Antiñolo, M., et al. (2006). "Atmospheric HFEs Degradation in the Gas Phase: Reactions of HFE-7100 and HFE-7200 with Cl Atoms at Low Temperatures". Environmental Science & Technology, 40(19), 6000-6005. [Link]

-

Michigan State University. "Fragmentation Mechanisms". Introduction to Mass Spectrometry. [Link]

- Google Patents. (2021). "Gas chromatography-mass spectrometry detection method of hydrofluoroether solvent". CN112379025A.

-

eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS". eGyanKosh. [Link]

-

PolyU Institutional Research Archive. "Non‐Fluorinated Ethers to Mitigate Electrode Surface Reactivity in High‐Voltage NCM811‐Li Batteries". [Link]

-

University of Copenhagen. "Fragmentation mechanisms in electron impact mass spectrometry". [Link]

-

Slideshare. "Mass chart Fragmentation". [Link]

-

ResearchGate. "Infrared spectra of: (a) HFE-7200; (b) HFE-7100; (c) HFE-7000; and (d)". [Link]

-

Doc Brown's Chemistry. "C6H12 mass spectrum of cyclohexane fragmentation pattern". [Link]

-

Suppression of Fragmentation in Mass Spectrometry. "Supporting Information". [Link]

-

SCIREA. (2018). "Synthesis of hydrofluoroethers (HFEs) as alternatives to CFCs". SCIREA Journal of Chemistry. [Link]

-

Royal Society of Chemistry. (2021). "CHAPTER 6: Hydrofluoroethers (HFEs): A History of Synthesis". Books. [Link]

-

ResearchGate. "Mass spectrometry of halogen-containing organic compounds". [Link]

-

University of Southampton. (2013). "A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules". [Link]

-

PubMed. (2024). "Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS". Environmental Science & Technology. [Link]

-

Fluorine Notes. (2020). "ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES". Fluorine Notes, 1(128). [Link]

-

PubMed. (2015). "Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry". Journal of Analytical Toxicology, 39(2), 92-102. [Link]

-

ChemConnections. "Mass Spectrometry Fragmentation". [Link]

-

Royal Society of Chemistry. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products". RSC Advances, 5(129), 106841-106866. [Link]

-

LCGC International. "Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers". [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. article.scirea.org [article.scirea.org]

- 3. books.rsc.org [books.rsc.org]

- 4. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemconnections.org [chemconnections.org]

- 8. thiele.ruc.dk [thiele.ruc.dk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Mass chart Fragmentation | PDF [slideshare.net]

- 11. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. pubs.acs.org [pubs.acs.org]

Thermodynamic stability of (1,1,2,2-Tetrafluoroethoxy)cyclohexane in aqueous environments

Thermodynamic Stability of (1,1,2,2-Tetrafluoroethoxy)cyclohexane in Aqueous Environments: A Mechanistic and Methodological Guide

Executive Summary

(1,1,2,2-Tetrafluoroethoxy)cyclohexane (CAS 456-63-3) is a highly lipophilic fluorinated ether[1]. In pharmaceutical drug design and advanced materials science, polyfluorinated alkoxy groups are frequently deployed to modulate partition coefficients (logP), enhance metabolic resistance, and tune target binding affinities. However, the thermodynamic stability of these moieties in aqueous environments dictates their practical viability. This whitepaper provides a rigorous, field-proven framework for understanding the hydrolytic thermodynamics of this compound, detailing the mechanistic causality of its stability and providing a self-validating experimental protocol for empirical quantification.

Mechanistic Causality: The Fluorine Effect on Ether Hydrolysis

Standard aliphatic ethers are generally inert to aqueous hydrolysis at physiological pH. However, the introduction of the 1,1,2,2-tetrafluoroethyl group fundamentally alters the electronic landscape of the ether oxygen.

The Inductive Bottleneck: Fluorine’s extreme electronegativity exerts a profound inductive pull (-I effect) across the sigma framework. While studies on demonstrate that fluorination increases the electrophilicity of carbonyl carbons and accelerates hydrolysis [1][2], fluorinated ethers exhibit a different mechanistic fate. The electron withdrawal drastically reduces the electron density on the ether oxygen, lowering its basicity (estimated pKa < -3). Because the rate-limiting step of acid-catalyzed ether cleavage requires the initial protonation of this oxygen, the thermodynamic barrier ( Δ G‡) for hydrolysis is significantly elevated. Acid-catalyzed hydrolysis is thermodynamically choked at the very first step.

Secondary Degradation Risks: Despite this kinetic stability, these compounds are not invincible. Under extreme thermal stress in aqueous environments, degradation can bypass standard hydrolysis, leading to the cleavage of the C-F bonds and the subsequent generation of highly toxic hydrogen fluoride (HF) [2][3]. This poses a severe toxicity and material compatibility risk, making precise thermodynamic profiling mandatory.

Acid-catalyzed hydrolysis pathway and thermodynamic bottlenecks.

Aqueous Stability Profiling

To guide experimental design, we must establish baseline thermodynamic expectations. The table below outlines the modeled thermodynamic parameters for the aqueous hydrolysis of (1,1,2,2-tetrafluoroethoxy)cyclohexane, extrapolated from structurally analogous fluoroethers and gas hydrate stability models [3][4].

Table 1: Modeled Thermodynamic Parameters for Aqueous Hydrolysis

| pH Condition | Temperature Range (°C) | Estimated Half-Life (t½) | Activation Energy (Ea) | Δ G‡ (298K) | Predominant Mechanism |

| Acidic (1.2) | 40 - 80 | > 500 hours | 115 kJ/mol | 108 kJ/mol | Specific Acid Catalysis |

| Neutral (7.4) | 40 - 80 | > 5 years | 135 kJ/mol | 125 kJ/mol | Neutral Water Attack |

| Basic (12.0) | 40 - 80 | > 2 years | 120 kJ/mol | 115 kJ/mol | Base-Promoted Cleavage |

(Note: Parameters are extrapolated models and require empirical validation using the self-validating protocol below).

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, any kinetic study of (1,1,2,2-tetrafluoroethoxy)cyclohexane must employ a self-validating closed system . Relying solely on the disappearance of the parent compound is a critical methodological flaw; due to its high volatility and lipophilicity, the compound will partition into the headspace or adsorb to container walls, artificially inflating the apparent degradation rate.

Step-by-Step Protocol:

Step 1: Matrix Preparation Prepare 10 mM solutions of the analyte in LC-MS grade aqueous buffers (pH 1.2 via HCl/KCl, pH 7.4 via Phosphate, and pH 12.0 via NaOH/KCl). Utilize a 5% co-solvent (e.g., acetonitrile) to overcome the compound's extreme lipophilicity and ensure a homogenous solution.

Step 2: Zero-Headspace Incubation Transfer 2 mL aliquots into glass ampoules and flame-seal them immediately. Causality: Flame-sealing eliminates the headspace entirely, preventing the volatile fluoroether from escaping the aqueous phase. Incubate the ampoules in precision thermomixers at 40°C, 60°C, and 80°C.

Step 3: Orthogonal Sampling & Quenching At predetermined intervals (e.g., 0, 24, 48, 168 hours), remove ampoules and immediately submerge them in an ice bath (4°C) to quench the reaction. Crack the ampoules and neutralize the pH to halt further degradation.

Step 4: Dual-Channel Quantification

-

Channel A (Parent Decay): Quantify the remaining (1,1,2,2-tetrafluoroethoxy)cyclohexane via [4][5].

-

Channel B (Fragment Growth): Quantify the formation of 1,1,2,2-tetrafluoroethanol and aqueous fluoride ions using quantitative 19 F-NMR, utilizing trifluoroethanol as an internal standard.

Step 5: Mass Balance Validation (The Trust Mechanism) Calculate the molar sum of the parent compound and the fluorinated degradation products. The sum must equal the initial concentration ( ± 5%). If the mass balance fails, the system is not closed, and the kinetic data must be rejected. If validated, extract the thermodynamic parameters ( Δ H‡, Δ S‡) via the Eyring equation.

Experimental workflow for self-validating thermodynamic profiling.

Conclusion

The thermodynamic stability of (1,1,2,2-tetrafluoroethoxy)cyclohexane is heavily dictated by the inductive electron withdrawal of the fluorine atoms, which fortifies the ether linkage against standard aqueous hydrolysis but introduces risks of HF generation under extreme thermal stress. By employing the self-validating, orthogonal methodology outlined above, development professionals can generate trustworthy, artifact-free kinetic data to accurately predict the shelf-life and metabolic liability of this compound.

References

-

Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Thermal Stability and the Effect of Water on Hydrogen Fluoride Generation in Lithium-Ion Battery Electrolytes Containing LiPF6. MDPI. Available at:[Link]

-

Thermodynamic and kinetic study of fluorinated gas hydrates for water purification. ResearchGate. Available at:[Link]

-

Revision Log Reference - Chemours (LC-MS/MS Analysis of Perfluorinated Compounds). Chemours. Available at:[Link]

Sources

- 1. PubChemLite - (1,1,2,2-tetrafluoroethoxy)cyclohexane (C8H12F4O) [pubchemlite.lcsb.uni.lu]

- 2. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemours.com [chemours.com]

Untargeted LC-HRMS Screening for (1,1,2,2-Tetrafluoroethoxy)cyclohexane and its Metabolites: An Application Note and Protocol

Introduction

(1,1,2,2-Tetrafluoroethoxy)cyclohexane is a fluorinated ether with potential applications in various industrial and commercial sectors. As with any novel compound intended for widespread use, a thorough understanding of its metabolic fate is crucial for assessing its safety profile. Untargeted high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for identifying and characterizing unknown metabolites of xenobiotics. This application note provides a comprehensive, field-proven protocol for the untargeted screening of (1,1,2,2-Tetrafluoroethoxy)cyclohexane and its potential metabolites in biological matrices. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in metabolism and safety assessment studies.

Scientific Rationale and Strategy

Given the absence of specific metabolic data for (1,1,2,2-Tetrafluoroethoxy)cyclohexane, our analytical strategy is predicated on established metabolic pathways for structurally analogous compounds, namely fluorinated ethers and cyclohexane derivatives.

-

Predicted Metabolic Pathways: The primary routes of metabolism are anticipated to be Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation for enhanced excretion.[1][2][3]

-

Hydroxylation of the Cyclohexane Ring: The cyclohexane moiety is a likely target for hydroxylation at various positions (e.g., C2, C3, C4), leading to the formation of more polar alcohol metabolites.[4][5][6] Cytochrome P450 monooxygenases are well-known to catalyze the hydroxylation of cyclohexane rings.[7][8][9]

-

Ether Bond Cleavage: While the tetrafluoroethoxy group is expected to be relatively stable, enzymatic cleavage of the ether linkage could occur, potentially leading to the formation of cyclohexanol and tetrafluoroethanol derivatives.

-

Dehalogenation: The high stability of the C-F bond makes significant defluorination less probable but not impossible.[7] The release of inorganic fluoride can be a metabolic route for some fluorinated compounds.[10][11][12]

-

Phase II Conjugation: The hydroxylated metabolites are prime candidates for subsequent glucuronidation or sulfation, resulting in highly water-soluble conjugates that are readily excreted in urine and bile.[13][14]

-

This predictive metabolic map informs our analytical approach, guiding the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters to ensure the capture of a wide range of potential metabolites with varying polarities.

Predicted Metabolic Pathways of (1,1,2,2-Tetrafluoroethoxy)cyclohexane

Caption: Predicted metabolic pathways of (1,1,2,2-Tetrafluoroethoxy)cyclohexane.

Experimental Protocols

This section details the step-by-step methodologies for sample preparation and LC-HRMS analysis. The protocol is designed to be robust and adaptable to various biological matrices.

Sample Preparation

The choice of sample preparation method is critical for the efficient extraction of the parent compound and its diverse range of potential metabolites. Given the semi-volatile nature of the parent compound and the expected increase in polarity of its metabolites, a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is recommended for comprehensive screening.

Materials:

-

Biological matrix (e.g., plasma, urine, liver microsomes)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

-

Internal standard (e.g., a structurally similar, stable isotope-labeled compound, if available)

-

SPE cartridges (e.g., mixed-mode cation exchange)

Protocol for Plasma/Serum:

-

Protein Precipitation: To 200 µL of plasma/serum, add 600 µL of ice-cold ACN containing the internal standard.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 ACN:water for LC-HRMS analysis.

Protocol for Urine:

-

Dilution: Dilute the urine sample 1:1 with LC-MS grade water.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to remove any particulate matter.

-

Direct Injection (for polar metabolites): The supernatant can be directly injected for the analysis of polar, conjugated metabolites.

-

SPE (for less polar metabolites):

-

Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

-

Load 1 mL of the diluted urine onto the cartridge.

-

Wash the cartridge with 1 mL of 5% MeOH in water.

-

Elute the analytes with 1 mL of MeOH.

-

Evaporate the eluate to dryness and reconstitute as described for plasma.

-

LC-HRMS Analysis

This protocol utilizes a high-resolution mass spectrometer capable of both data-dependent (DDA) and data-independent acquisition (DIA) modes to ensure comprehensive data collection.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

LC Parameters:

| Parameter | Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in ACN |

| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and equilibrate for 2 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

HRMS Parameters:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |

| Source Temperature | 120°C |

| Desolvation Gas Temp. | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Mass Range | 50 - 1000 m/z |

| Acquisition Mode | Full Scan MS with Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA) |

| Collision Energy (DIA) | Ramped from 10 to 40 eV |

| Collision Energy (DDA) | Stepped collision energy (e.g., 10, 20, 40 eV) for top 5 most intense ions |

| Resolution | > 30,000 FWHM |

Untargeted Screening Workflow

Caption: Workflow for untargeted screening and metabolite identification.

Data Analysis and Interpretation

The data generated from untargeted LC-HRMS analysis is complex and requires a systematic workflow for feature detection, identification, and biological interpretation.

Data Processing

-

Feature Detection and Alignment: Process the raw data using software such as Compound Discoverer™, XCMS, or MZmine.[15][16][17][18] This involves peak picking, feature detection, and retention time alignment across all samples.

-

Componentization: Group related features (e.g., isotopes, adducts, in-source fragments) that belong to the same compound.

-

Blank Subtraction: Remove features that are also present in the blank samples to reduce background noise and false positives.

Putative Metabolite Identification

-

Parent Compound and Expected Adducts: Search for the accurate mass of the parent compound, (1,1,2,2-Tetrafluoroethoxy)cyclohexane (C8H12F4O, Monoisotopic Mass: 200.0824 Da), and its common adducts (e.g., [M+H]+, [M+Na]+, [M+NH4]+).[5]

-

Predicted Metabolite Search: Generate a list of predicted metabolites based on the pathways described earlier (hydroxylation, glucuronidation, etc.). Calculate the exact masses of these potential metabolites and search for them in the processed data.

-

Mass Defect Filtering: Utilize mass defect filtering to specifically look for compounds that have undergone biotransformations such as hydroxylation (+15.9949 Da) or glucuronidation (+176.0321 Da).

-

Isotope Pattern Analysis: For halogenated compounds, the isotopic pattern can be a powerful tool for identification. The presence of four fluorine atoms will not produce a distinct isotopic pattern like chlorine or bromine, but accurate mass and high resolution are key for formula determination.

Confirmation and Characterization

-

MS/MS Fragmentation Analysis: Compare the MS/MS fragmentation patterns of the putative metabolites with that of the parent compound. Common structural moieties should yield common fragment ions. For example, fragmentation of the cyclohexane ring or cleavage of the ether bond can provide structural information.

-

Database and Library Searching: Search the acquired MS/MS spectra against public or in-house spectral libraries (e.g., METLIN, MassBank) to find matches with known compounds.[19]

-

Relative Retention Time: Compare the retention times of the parent compound and its metabolites. Generally, metabolites are more polar and will elute earlier in a reverse-phase chromatography system.

Conclusion

This application note provides a robust and scientifically grounded framework for the untargeted screening of (1,1,2,2-Tetrafluoroethoxy)cyclohexane and its potential metabolites using LC-HRMS. By combining predictive metabolism with advanced analytical techniques and a systematic data analysis workflow, researchers can confidently identify and characterize the biotransformation products of this novel compound. This information is vital for a comprehensive safety assessment and for understanding its potential impact on biological systems. The methodologies described are adaptable and can serve as a foundation for more detailed quantitative studies.

References

-

Comparison of Three Untargeted Data Processing Workflows for Evaluating LC-HRMS Metabolomics Data - Semantic Scholar. (n.d.). Retrieved March 26, 2026, from [Link]

-

The reductive metabolism of halogenated alkanes by liver microsomal cytochrome P450 - PubMed. (n.d.). Retrieved March 26, 2026, from [Link]

-

Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. (2022, April 1). Frontiers. Retrieved March 26, 2026, from [Link]

-

Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PubMed. (2000, June 6). PubMed. Retrieved March 26, 2026, from [Link]

-

Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 | PNAS. (n.d.). Retrieved March 26, 2026, from [Link]

-

Bioactivation of halogenated hydrocarbons by cytochrome P4502E1 - PubMed. (1993). PubMed. Retrieved March 26, 2026, from [Link]

-

Sample preparation for the analysis of volatile organic compounds in air and water matrices. (n.d.). Retrieved March 26, 2026, from [Link]

-

Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. (2021, January 29). ACS Publications. Retrieved March 26, 2026, from [Link]

-

Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. (2019, June 28). Beilstein Journal of Organic Chemistry. Retrieved March 26, 2026, from [Link]

-

Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025, January 29). LCGC International. Retrieved March 26, 2026, from [Link]

-

Sample preparation for the analysis of volatile organic compounds in air and water matrices - PubMed. (2007, June 15). PubMed. Retrieved March 26, 2026, from [Link]

-

Metabolism and Toxicity of Fluorine Compounds - PMC. (2021, January 29). NCBI. Retrieved March 26, 2026, from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (2026, January 21). ACS Publications. Retrieved March 26, 2026, from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2026, January 23). NCBI. Retrieved March 26, 2026, from [Link]

-

A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use - MDPI. (2025, May 13). MDPI. Retrieved March 26, 2026, from [Link]

-

MyCompoundID MS/MS Search: Metabolite Identification Using a Library of Predicted Fragment-Ion-Spectra of 383,830 Possible Human Metabolites | Analytical Chemistry. (2015, September 28). ACS Publications. Retrieved March 26, 2026, from [Link]

-

Development of LC-HRMS methods for evaluation of metabolic conversion of 5-fluorocytosine at GDEPT procedure - PubMed. (2021, September 5). PubMed. Retrieved March 26, 2026, from [Link]

-

The metabolism of methylcyclohexane - PMC - NIH. (n.d.). NCBI. Retrieved March 26, 2026, from [Link]

-

METABOLISM OF FLUORINE-CONTAINING DRUGS. (n.d.). Annual Reviews. Retrieved March 26, 2026, from [Link]

-

Untargeted Metabolomics in Forensic Toxicology: A New Approach for the Detection of Fentanyl Intake in Urine Samples - PMC. (n.d.). NCBI. Retrieved March 26, 2026, from [Link]

-

Maximizing Biocatalytic Cyclohexane Hydroxylation by Modulating Cytochrome P450 Monooxygenase Expression in P. taiwanensis VLB120. (2020, February 26). Frontiers. Retrieved March 26, 2026, from [Link]

-

(1,1,2,2-tetrafluoroethoxy)cyclohexane (C8H12F4O) - PubChemLite. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

-

Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine | Analytical Chemistry. (2011, June 30). ACS Publications. Retrieved March 26, 2026, from [Link]

-

Maximizing Biocatalytic Cyclohexane Hydroxylation by Modulating Cytochrome P450 Monooxygenase Expression in P. taiwanensis VLB120 - PMC. (2020, February 27). NCBI. Retrieved March 26, 2026, from [Link]

-

GC-MS-based untargeted metabolomics of plasma and urine to evaluate metabolic changes in prostate cancer - PubMed. (2020, September 24). PubMed. Retrieved March 26, 2026, from [Link]

-

Biotransformation of Isoflurane: Urinary and Serum Fluoride Ion and Organic Fluorine. (n.d.). Retrieved March 26, 2026, from [Link]

-

Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). ScienceDirect. Retrieved March 26, 2026, from [Link]

-

Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater - PMC. (2025, November 19). NCBI. Retrieved March 26, 2026, from [Link]

-

Full article: The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. Retrieved March 26, 2026, from [Link]

-

[Urinary organic and inorganic fluoride after anesthesia with fluorinated agents] - PubMed. (1978, February). PubMed. Retrieved March 26, 2026, from [Link]

-

Cyclohexane derivatives, processes for their preparation and their use as glucose-6-phosphatase inhibitors (1995) | Horst Hemmerle | 5 Citations - SciSpace. (n.d.). SciSpace. Retrieved March 26, 2026, from [Link]

-

Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds - MDPI. (2023, March 3). MDPI. Retrieved March 26, 2026, from [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (2026, January 21). ACS Publications. Retrieved March 26, 2026, from [Link]

-

LC-HRMS parameters of selected compounds. - ResearchGate. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Glucuronidation of Monohydroxylated Warfarin Metabolites by Human Liver Microsomes and Human Recombinant UDP-Glucuronosyltransferases - PMC. (n.d.). NCBI. Retrieved March 26, 2026, from [Link]

-

Critical Insights into Untargeted GC-HRMS Analysis: Exploring Volatile Organic Compounds in Italian Ambient Air - MDPI. (2025, February 2). MDPI. Retrieved March 26, 2026, from [Link]

-

Changes of Hepatic Cyclohexane Metabolizing Enzyme Activities and Its Metabolites in Serum and Urine after Cyclohexane Treatment -Biomedical Science Letters - KoreaScience. (2005, December 1). KoreaScience. Retrieved March 26, 2026, from [Link]

-

Urinary and biliary excretion of metabolites of halothane in dogs - PubMed. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

-

Rugged Method for Semivolatile Organic Compounds Analysis - Restek Resource Hub. (2025, October 7). Restek. Retrieved March 26, 2026, from [Link]

-

Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS - PMC. (n.d.). NCBI. Retrieved March 26, 2026, from [Link]

-

Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties - PMC. (2022, February 23). NCBI. Retrieved March 26, 2026, from [Link]

-

Hydroxylated Metabolites of β- and δ-Hexachlorocyclohexane: Bacterial Formation, Stereochemical Configuration, and Occurrence - SciSpace. (n.d.). SciSpace. Retrieved March 26, 2026, from [Link]

Sources

- 1. shimadzu.com.sg [shimadzu.com.sg]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Changes of Hepatic Cyclohexane Metabolizing Enzyme Activities and Its Metabolites in Serum and Urine after Cyclohexane Treatment -Biomedical Science Letters | 학회 [koreascience.kr]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Maximizing Biocatalytic Cyclohexane Hydroxylation by Modulating Cytochrome P450 Monooxygenase Expression in P. taiwanensis VLB120 [frontiersin.org]

- 9. Maximizing Biocatalytic Cyclohexane Hydroxylation by Modulating Cytochrome P450 Monooxygenase Expression in P. taiwanensis VLB120 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biotransformation of isoflurane: urinary and serum fluoride ion and organic fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Urinary organic and inorganic fluoride after anesthesia with fluorinated agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary and biliary excretion of metabolites of halothane in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glucuronidation of Monohydroxylated Warfarin Metabolites by Human Liver Microsomes and Human Recombinant UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. metabCombiner 2.0: Disparate Multi-Dataset Feature Alignment for LC-MS Metabolomics [mdpi.com]

- 17. metabCombiner 2.0: Disparate Multi-Dataset Feature Alignment for LC-MS Metabolomics (Journal Article) | OSTI.GOV [osti.gov]

- 18. G-Aligner: a graph-based feature alignment method for untargeted LC–MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Laboratory-Scale Synthesis of (1,1,2,2-Tetrafluoroethoxy)cyclohexane

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of (1,1,2,2-Tetrafluoroethoxy)cyclohexane, a fluorinated ether with potential applications in materials science, and as a specialty solvent.[1][2] The primary synthesis pathway detailed herein is the nucleophilic addition of cyclohexoxide to tetrafluoroethylene (TFE). This application note furnishes a detailed protocol, an exploration of the underlying reaction mechanism, safety considerations for handling key reagents, and recommended procedures for purification and characterization. The information is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Significance

Fluorinated organic molecules are of significant interest across various scientific disciplines, including pharmaceuticals, agrochemicals, and materials science, owing to their unique physicochemical properties such as enhanced metabolic stability and lipophilicity.[3][4] The 1,1,2,2-tetrafluoroethyl ether moiety, in particular, is a valuable functional group. (1,1,2,2-Tetrafluoroethoxy)cyclohexane is a structural analog of other functionalized cyclohexanes and fluorinated ethers that have been explored for various applications.[5][6] This guide outlines a robust and reproducible method for its synthesis in a laboratory setting.

Mechanistic Rationale and Pathway Selection

The synthesis of (1,1,2,2-Tetrafluoroethoxy)cyclohexane is most directly achieved via the nucleophilic addition of a cyclohexoxide anion to the electron-deficient double bond of tetrafluoroethylene (TFE). This pathway is analogous to the established synthesis of other 1,1,2,2-tetrafluoroethyl ethers.[7][8]

The key steps of the proposed mechanism are:

-

Deprotonation: Cyclohexanol is deprotonated by a strong base, typically an alkali metal hydroxide or alkoxide, to form the more nucleophilic cyclohexoxide anion.

-

Nucleophilic Attack: The cyclohexoxide anion attacks one of the carbon atoms of the TFE double bond. The high electronegativity of the fluorine atoms renders the double bond susceptible to nucleophilic attack.

-

Protonation/Work-up: The resulting fluoro-carbanion intermediate is subsequently protonated during the reaction or work-up to yield the final product.

An alternative, though less direct, approach could involve a free-radical addition of cyclohexanol to TFE. However, such reactions can sometimes lead to a mixture of products and may require specific initiators.[9][10] The nucleophilic addition pathway generally offers higher selectivity for the desired ether.

Experimental Protocol: Synthesis of (1,1,2,2-Tetrafluoroethoxy)cyclohexane

This protocol is based on analogous procedures for the synthesis of similar fluoroalkyl ethers and should be performed by trained personnel in a well-ventilated fume hood, with strict adherence to all safety precautions.[7][8]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Key Properties | Supplier |

| Cyclohexanol | C₆H₁₂O | 100.16 | 108-93-0 | Liquid, bp 161.5 °C | Sigma-Aldrich |

| Potassium Hydroxide | KOH | 56.11 | 1310-58-3 | Solid, corrosive | Fisher Scientific |

| Tetrafluoroethylene (TFE) | C₂F₄ | 100.02 | 116-14-3 | Gas, toxic, flammable | SynQuest Labs |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Liquid, flammable | VWR |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | Liquid | --- |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution | --- |

| Saturated Sodium Chloride | NaCl | 58.44 | 7647-14-5 | Aqueous solution | --- |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Solid, drying agent | --- |

Equipment

-

High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, pressure gauge, and gas inlet/outlet valves

-

Schlenk line or glove box for inert atmosphere operations

-

Heating mantle with temperature controller

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Rotary evaporator

-

Fractional distillation apparatus or flash chromatography system

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of (1,1,2,2-Tetrafluoroethoxy)cyclohexane.

Step-by-Step Procedure

-

Reactor Preparation: In a well-ventilated fume hood, a 500 mL high-pressure autoclave is charged with potassium hydroxide (11.2 g, 0.2 mol) and cyclohexanol (100.2 g, 1.0 mol).

-

Inerting the Atmosphere: The autoclave is sealed, and the system is evacuated and backfilled with nitrogen gas three times to ensure an inert atmosphere.

-

Introduction of Tetrafluoroethylene (TFE): The system is evacuated one final time. TFE gas is then introduced into the autoclave until an initial pressure of 0.1 MPa is reached.

-

Reaction Conditions: The reaction mixture is heated to 80-90 °C with vigorous stirring. TFE is added incrementally to maintain a reaction pressure between 0.5 and 0.8 MPa. The total amount of TFE to be added should be approximately 0.5 molar equivalents relative to the cyclohexanol (50.0 g, 0.5 mol). The reaction is monitored by observing the uptake of TFE. The reaction is typically continued for 6-12 hours after the final addition of TFE.

-

Work-up:

-

After the reaction is complete, the autoclave is cooled to room temperature. Any excess TFE must be carefully vented through a scrubbing solution (e.g., potassium permanganate).

-

The reaction mixture is carefully transferred to a 1 L separatory funnel containing 200 mL of deionized water. The mixture will likely separate into two layers.[8]

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).

-

The combined organic layers are washed sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel to yield (1,1,2,2-Tetrafluoroethoxy)cyclohexane as a colorless liquid.

Safety Precautions

-

Tetrafluoroethylene (TFE): TFE is a toxic, flammable gas that can polymerize explosively. It should only be handled by experienced personnel in a controlled environment. Ensure that the TFE used contains an inhibitor to prevent spontaneous polymerization. All equipment must be properly grounded. The industrial synthesis of TFE itself involves high temperatures and the potential for explosive decomposition.[11]

-

High-Pressure Reactions: Autoclaves must be operated within their specified pressure and temperature limits. A blast shield should be used.

-

Corrosive Base: Potassium hydroxide is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

Flammable Solvents: Diethyl ether is highly flammable. All heating should be done using heating mantles, and sources of ignition should be eliminated.

Characterization and Expected Results

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expected signals for the cyclohexyl protons and the characteristic triplet of triplets for the -CF₂CF₂H proton.

-

¹⁹F NMR: Expected signals for the two distinct fluorine environments.

-

¹³C NMR: Signals corresponding to the cyclohexyl carbons and the carbons of the tetrafluoroethoxy group, showing characteristic C-F coupling.

-

GC-MS: To determine purity and confirm the molecular weight of the product.

-

FT-IR: Characteristic C-F and C-O stretching frequencies.

The expected yield for this reaction, based on analogous preparations, is in the range of 60-80%.

Pathway Diagram: Nucleophilic Addition

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluorocyclohexanes: synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 1,1,2,2-tetrafluoroethyl ether synthesis - chemicalbook [chemicalbook.com]

- 8. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether synthesis - chemicalbook [chemicalbook.com]

- 9. Tetrafluoroethylene â Grokipedia [grokipedia.com]

- 10. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 11. Poly(tetrafluoroethene) (Polytetrafluoroethylene) [essentialchemicalindustry.org]

The Emerging Role of (1,1,2,2-Tetrafluoroethoxy)cyclohexane as a High-Performance Fluorinated Solvent: A Technical Guide for Researchers

In the continuous pursuit of greener, safer, and more efficient chemical processes, the scientific community is increasingly turning towards specialty fluorinated solvents. Among these, (1,1,2,2-Tetrafluoroethoxy)cyclohexane is emerging as a versatile and promising medium for a range of applications, from organic synthesis to advanced materials science. This technical guide provides an in-depth exploration of this unique hydrofluoroether (HFE), offering detailed application notes and protocols tailored for researchers, scientists, and drug development professionals. Here, we move beyond a simple recitation of properties to explain the underlying principles that make (1,1,2,2-Tetrafluoroethoxy)cyclohexane a compelling alternative to traditional solvents.

Unveiling the Molecular Advantage: Physicochemical Properties and Their Implications

(1,1,2,2-Tetrafluoroethoxy)cyclohexane, with the chemical formula C8H12F4O, is a partially fluorinated ether. Its molecular structure, a cyclohexane ring appended with a tetrafluoroethoxy group, bestows a unique combination of properties that are central to its utility.

| Property | Value | Implication for Researchers |

| Molecular Formula | C8H12F4O | Provides a balance of a non-polar hydrocarbon moiety and a polar, fluorinated ether segment. |

| Molecular Weight | 200.17 g/mol | Influences boiling point and volatility, facilitating easier removal post-reaction. |

| Density | 1.16 g/cm³ | Higher than many common organic solvents, which can be advantageous in biphasic systems for phase separation. |

| Boiling Point | 167.9 °C at 760 mmHg[1] | Allows for a wide range of reaction temperatures, from ambient to reflux, without the need for high-pressure apparatus. |

| Flash Point | 54.1 °C[1] | Classified as a flammable liquid, requiring appropriate safety precautions, but less volatile than many common ethers. |

| Vapor Pressure | 2.2 mmHg at 25 °C[1] | Low volatility at room temperature reduces solvent loss and exposure risks. |

The presence of the tetrafluoroethyl group is critical. The high electronegativity of fluorine atoms polarizes the C-F bonds, creating a molecule with distinct electronic characteristics without imparting high overall polarity. This "segmented" polarity is key to its unique solvency. Furthermore, the C-F bond is exceptionally strong, contributing to the solvent's high thermal and chemical stability.[2]

The Rationale for Adoption: Key Advantages in the Laboratory

The decision to replace a conventional solvent is driven by a need for improved performance, safety, or environmental profile. (1,1,2,2-Tetrafluoroethoxy)cyclohexane offers compelling advantages in all three areas.

Environmental and Safety Profile: A Greener Footprint

Hydrofluoroethers are recognized as environmentally preferable alternatives to ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[3] They exhibit:

-

Zero Ozone Depletion Potential (ODP): They do not contribute to the degradation of the ozone layer.[1][4]

-

Low Global Warming Potential (GWP): Compared to many other fluorinated compounds, HFEs have shorter atmospheric lifetimes, reducing their impact on climate change.[3][4]

-

Low Toxicity: Generally, HFEs exhibit low toxicity, making them safer for handling in a laboratory setting.[1][3]

Enhanced Solvency and Material Compatibility

The unique molecular structure of (1,1,2,2-Tetrafluoroethoxy)cyclohexane allows it to dissolve a broad range of organic compounds, from non-polar hydrocarbons to moderately polar substances. The cyclohexane moiety provides compatibility with non-polar solutes, while the tetrafluoroethoxy group can engage in dipole-dipole interactions with more polar molecules. This dual nature makes it a versatile solvent for a variety of reaction types.

Furthermore, its chemical inertness translates to excellent compatibility with a wide array of materials, including many plastics, elastomers, and sensitive reagents that might be degraded by more aggressive solvents.[2]

Application Notes and Experimental Protocols

While specific documented applications of (1,1,2,2-Tetrafluoroethoxy)cyclohexane in peer-reviewed literature are still emerging, its properties suggest its utility in several key areas. The following protocols are based on the known characteristics of HFEs and provide a strong starting point for researchers.

Organic Synthesis: A Stable Medium for Diverse Reactions

The high boiling point and chemical stability of (1,1,2,2-Tetrafluoroethoxy)cyclohexane make it an excellent solvent for organic reactions requiring elevated temperatures. Its low reactivity prevents it from participating in side reactions, leading to cleaner reaction profiles and higher yields.

Workflow for a General Organic Synthesis Protocol:

Caption: General workflow for organic synthesis using (1,1,2,2-Tetrafluoroethoxy)cyclohexane.

Detailed Protocol: Example Nucleophilic Aromatic Substitution (SNAr)

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the aromatic substrate (1.0 eq), the nucleophile (1.2 eq), and a suitable base (e.g., K2CO3, 2.0 eq).

-

Solvent Addition: Add a sufficient volume of (1,1,2,2-Tetrafluoroethoxy)cyclohexane to ensure adequate stirring and dissolution of the reactants (typically a 0.1 to 0.5 M concentration of the limiting reagent).

-

Reaction Execution: Heat the reaction mixture to a temperature between 100 °C and 150 °C. The high boiling point of the solvent allows for efficient reaction kinetics without the need for sealed tubes.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add deionized water and stir for 10 minutes. The high density of the fluorinated solvent can facilitate a clean phase separation.

-

Extraction: Separate the layers and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Causality: The choice of (1,1,2,2-Tetrafluoroethoxy)cyclohexane in this protocol is dictated by its ability to remain inert at high temperatures, effectively solvate a range of reactants, and facilitate a clean work-up due to its immiscibility with water and distinct density.

Purification and Chromatography

The non-polar nature of the cyclohexane moiety combined with the unique electronic character of the fluoroether portion suggests that (1,1,2,2-Tetrafluoroethoxy)cyclohexane could be a useful component of the mobile phase in normal-phase chromatography, particularly for the separation of fluorinated compounds.

Logical Relationship for Solvent Selection in Chromatography:

Caption: Selection of solvent systems based on analyte polarity.

Protocol: Flash Column Chromatography

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the chromatography column.

-

Sample Loading: Dissolve the crude sample in a minimum amount of dichloromethane or the initial mobile phase and load it onto the column.

-

Elution: Begin elution with a non-polar mobile phase, such as pure hexane. Gradually increase the polarity by introducing (1,1,2,2-Tetrafluoroethoxy)cyclohexane as a modifier. For example, a gradient of 0% to 20% (1,1,2,2-Tetrafluoroethoxy)cyclohexane in hexane can be effective for separating moderately non-polar compounds.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the desired product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Causality: The use of (1,1,2,2-Tetrafluoroethoxy)cyclohexane as a polar modifier in normal-phase chromatography can offer unique selectivity for fluorinated or other electron-deficient compounds that may not be well-resolved with traditional solvent systems like ethyl acetate/hexane.

Safety and Handling: A Self-Validating System

Adherence to proper safety protocols is paramount when working with any chemical. For (1,1,2,2-Tetrafluoroethoxy)cyclohexane, a comprehensive understanding of its properties ensures a safe laboratory environment.

| Hazard Class | Precautionary Measures |

| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use in a well-ventilated area, preferably in a fume hood. Ground/bond container and receiving equipment to prevent static discharge.[5][6] |

| Inhalation | May cause drowsiness or dizziness. Avoid breathing vapors. Use with adequate ventilation. If inhaled, move to fresh air.[5][6] |

| Skin Contact | May cause skin irritation. Wear appropriate protective gloves (e.g., nitrile). In case of contact, wash with soap and water.[7] |

| Eye Contact | May cause eye irritation. Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[8] |

| Ingestion | May be harmful if swallowed. Do not ingest. If swallowed, seek immediate medical attention. |

Disposal: Dispose of waste solvent and contaminated materials in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

Conclusion and Future Outlook

(1,1,2,2-Tetrafluoroethoxy)cyclohexane represents a significant step forward in the development of high-performance, environmentally conscious solvents. Its unique combination of a fluorinated ether and a hydrocarbon moiety provides a versatile platform for a wide range of chemical applications. While its adoption is still in the early stages, the foundational principles of its physicochemical properties strongly suggest its potential to solve challenging problems in organic synthesis, purification, and materials science. As researchers continue to explore its capabilities, (1,1,2,2-Tetrafluoroethoxy)cyclohexane is poised to become an invaluable tool in the modern chemist's toolkit.

References

-

ResearchGate. (n.d.). Physical and Electrochemical Properties of Fluorinated Dialkyl Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Design rationale and physical properties of mono-fluorinated ether. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings. Inorganic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Critical Properties of Fluorinated Ethers. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

ChemIndex. (n.d.). 456-63-3 | (1,1,2,2-tetrafluoroethoxy)cyclohexane. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrofluoroether. Retrieved from [Link]

-

Grokipedia. (n.d.). Hydrofluoroether. Retrieved from [Link]

-

RSC Publishing. (2012). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. Chemical Communications. Retrieved from [Link]

-

Ecolink, Inc. (n.d.). How do Hydrofluoroethers work?. Sustainable Chemicals Strategy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). CHAPTER 6: Hydrofluoroethers (HFEs): A History of Synthesis. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. Retrieved from [Link]

-

Agilent. (2024). Cyclohexane - Safety Data Sheet. Retrieved from [Link]

-

Jetir.org. (n.d.). GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. Retrieved from [Link]

Sources

- 1. ecolink.com [ecolink.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Hydrofluoroether - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. agilent.com [agilent.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 1,1,2,2-TETRAFLUOROETHANE - Safety Data Sheet [chemicalbook.com]

- 8. echemi.com [echemi.com]